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Compound of Interest

Compound Name: 6-Bromo-2-chloropyridin-3-ol

Cat. No.: B1521685 Get Quote

An In-depth Technical Guide to 6-Bromo-2-chloropyridin-3-ol (CAS: 52764-12-2) for

Advanced Synthesis

This document provides a comprehensive technical overview of 6-Bromo-2-chloropyridin-3-
ol, a key heterocyclic building block for researchers, chemists, and professionals engaged in

drug discovery and development. The guide delves into the compound's fundamental

properties, reactivity, and practical applications, offering field-proven insights to facilitate its

effective use in complex synthetic pathways.

Section 1: Core Physicochemical and Spectroscopic
Profile
A thorough understanding of a reagent's physical and analytical characteristics is the

foundation of its successful application in synthesis. 6-Bromo-2-chloropyridin-3-ol is a solid

at room temperature, and its identity and purity are typically confirmed through a combination of

spectroscopic methods.

1.1: Physical and Chemical Properties
The table below summarizes the key identifiers and physical properties of 6-Bromo-2-
chloropyridin-3-ol. This data is critical for calculating molar equivalents, assessing solubility,

and planning reaction conditions.
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Property Value Source(s)

CAS Number 52764-12-2 [1][2][3]

Molecular Formula C₅H₃BrClNO [1][2][3]

Molecular Weight 208.44 g/mol [1][2][3]

Appearance Solid

Synonyms
6-Bromo-2-chloro-3-

hydroxypyridine
[2][4]

InChI Key
RMZDAJISDIUUMM-

UHFFFAOYSA-N

SMILES Oc1ccc(Br)nc1Cl

1.2: Spectroscopic Data Summary
While specific spectra are lot-dependent, the expected spectroscopic signatures for 6-Bromo-
2-chloropyridin-3-ol are predictable based on its structure. These data points are essential for

confirming the structural integrity of the starting material and for monitoring its conversion

during a reaction.
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Spectroscopy Expected Characteristics

¹H NMR

The proton NMR spectrum is expected to show

distinct signals for the aromatic protons on the

pyridine ring. The chemical shifts and coupling

constants will be influenced by the positions of

the bromo, chloro, and hydroxyl substituents.

¹³C NMR

The carbon NMR spectrum will display five

signals corresponding to the carbon atoms of

the pyridine ring. The carbons attached to the

electronegative halogens and oxygen will be

shifted downfield.

IR

The infrared spectrum should exhibit a broad

absorption band in the 3200-3600 cm⁻¹ region,

characteristic of the O-H stretching of the

hydroxyl group. Other key peaks will include

C=C and C=N ring stretching in the 1400-1600

cm⁻¹ range.

Mass Spec (MS)

The mass spectrum will show a characteristic

isotopic pattern for the molecular ion peak due

to the presence of both bromine (⁷⁹Br/⁸¹Br) and

chlorine (³⁵Cl/³⁷Cl) isotopes.

Section 2: Reactivity Profile and Synthetic Strategy
The synthetic utility of 6-Bromo-2-chloropyridin-3-ol stems from the differential reactivity of its

functional groups. The electron-deficient nature of the pyridine ring, amplified by the two

halogen substituents, governs its behavior in chemical transformations.[5] The presence of

bromo, chloro, and hydroxyl groups offers a versatile platform for sequential, site-selective

modifications.

The C-Br bond at the 6-position is generally more reactive towards palladium-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the C-Cl bond at the 2-position.[6]

This chemoselectivity is a cornerstone of its utility, allowing for stepwise functionalization.

Nucleophilic aromatic substitution can also occur, though it may require more forcing

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1521685?utm_src=pdf-body
https://www.nbinno.com/article/other-organic-chemicals/chemical-properties-reactivity-3-bromo-2-chloropyridine-fu
https://pubs.rsc.org/en/content/articlehtml/2013/ob/c3ob40774h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


conditions. The hydroxyl group can be readily alkylated or acylated to introduce further

diversity.

6-Bromo-2-chloropyridin-3-ol
Structure

C6-Br Bond
(Most Reactive Site)

Pd-Catalyzed Cross-Coupling
(Suzuki, Sonogashira, Heck)

C2-Cl Bond
(Less Reactive Site)

Nucleophilic Aromatic Substitution
(SₙAr)

C3-OH Group

O-Alkylation / Acylation

Click to download full resolution via product page
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Caption: Reactivity hotspots of 6-Bromo-2-chloropyridin-3-ol.

Section 3: Applications in Medicinal Chemistry
Heterocyclic scaffolds are privileged structures in drug discovery. 6-Bromo-2-chloropyridin-3-
ol serves as a valuable starting material for synthesizing more complex molecules with

potential biological activity. Its ability to undergo selective modifications makes it an ideal

precursor for building libraries of compounds for screening.

A notable application is in the synthesis of C-nucleoside analogues.[6] C-nucleosides are a

class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon

bond instead of a carbon-nitrogen bond. This modification can enhance metabolic stability and

lead to novel therapeutic properties. Research has demonstrated the use of related 6-bromo-2-

chloropyridines in Heck coupling reactions to form these C-C bonds, subsequently allowing for

further diversification at the halogen positions to create libraries of potential antiviral or

cytostatic agents.[6]

Section 4: Safety, Handling, and Storage
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety

protocols. 6-Bromo-2-chloropyridin-3-ol is classified as acutely toxic if swallowed and

requires careful handling in a controlled laboratory environment.[7]

4.1: GHS Hazard Information
Pictogram Signal Word

Hazard Class &
Statement

Source(s)

alt text Danger

Acute Toxicity 3, Oral

(H301): Toxic if

swallowed.

[2][7]

4.2: Recommended Handling and PPE
Proper personal protective equipment (PPE) is mandatory when working with this compound.

Engineering Controls: Always handle 6-Bromo-2-chloropyridin-3-ol inside a certified

chemical fume hood to avoid inhalation of dust.[4]
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Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves

immediately if contamination occurs.[7]

Respiratory Protection: If dust formation is unavoidable, a full-face respirator with an

appropriate particulate filter should be used.[4]

4.3: Storage and Disposal
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[2][4]

Incompatible materials, such as strong oxidizing agents, should be stored separately.

Disposal: Dispose of waste material and contaminated packaging at a licensed chemical

destruction facility.[4] Do not allow the chemical to enter drains or sewer systems.

Section 5: Experimental Protocol: Suzuki-Miyaura
Cross-Coupling
This protocol provides a representative, self-validating workflow for the selective Suzuki-

Miyaura cross-coupling reaction at the C6-bromo position. The causality for each step is

explained to ensure reproducibility and understanding.

5.1: Objective
To synthesize 6-Aryl-2-chloropyridin-3-ol via a palladium-catalyzed Suzuki-Miyaura reaction,

demonstrating the chemoselective reactivity of the C-Br bond over the C-Cl bond.

5.2: Materials
6-Bromo-2-chloropyridin-3-ol (1.0 eq)

Arylboronic acid (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
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Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Inert gas (Argon or Nitrogen)

Standard glassware for anhydrous reactions

5.3: Step-by-Step Procedure
Reaction Setup: To a flame-dried round-bottom flask, add 6-Bromo-2-chloropyridin-3-ol
(1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

Rationale: Flame-drying the glassware removes adsorbed water, which can interfere with

the catalytic cycle. The excess boronic acid and base drive the reaction to completion.

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for

10-15 minutes.

Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to

oxidation by air. An inert atmosphere is critical for catalyst longevity and reaction efficiency.

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and

water, 4:1 v/v) via syringe, followed by the palladium catalyst.

Rationale: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw

cycles) removes dissolved oxygen.

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous

stirring.

Rationale: Heating provides the necessary activation energy for the catalytic cycle,

including the rate-limiting transmetalation step.

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography

(TLC) or LC-MS. Spot the reaction mixture against the starting material. The reaction is

complete when the starting material spot is no longer visible.

Rationale: This step ensures the reaction is not stopped prematurely or heated

unnecessarily, which could lead to side products.
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Work-up: Cool the reaction to room temperature. Dilute with water and extract the product

into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine,

dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Rationale: The aqueous work-up removes the inorganic base and salts. The brine wash

removes residual water from the organic phase.

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Rationale: Chromatography separates the desired product from unreacted starting

materials, catalyst residues, and any side products.

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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